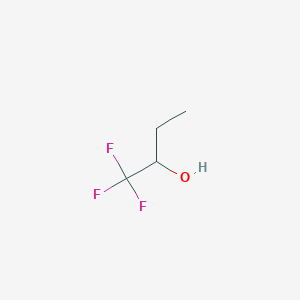

1,1,1-Trifluorobutan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluorobutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3O/c1-2-3(8)4(5,6)7/h3,8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWNUWSYEJOUAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60962892 | |

| Record name | 1,1,1-Trifluorobutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60962892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431-36-7 | |

| Record name | 1,1,1-Trifluorobutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60962892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-Trifluorobutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1,1,1-Trifluorobutan-2-ol: A Key Fluorinated Chiral Building Block

Abstract: This guide provides a comprehensive technical overview of 1,1,1-Trifluorobutan-2-ol, a fluorinated alcohol of significant interest in synthetic and medicinal chemistry. We will elucidate its structure and nomenclature, detail its physicochemical and spectroscopic properties, present a validated synthetic protocol, and explore its applications, particularly as a chiral building block in drug development. The strategic incorporation of the trifluoromethyl group imparts unique electronic and metabolic properties, making this molecule a valuable synthon for creating advanced materials and novel pharmaceutical agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and fine chemical synthesis.

Nomenclature and Structural Elucidation

IUPAC Name and Synonyms

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . It is a secondary alcohol where the carbon atom bearing the hydroxyl group (C2) is adjacent to a trifluoromethyl group (C1). Due to the chiral center at C2, it exists as a racemic mixture or as individual enantiomers, (S)-1,1,1-Trifluorobutan-2-ol and (R)-1,1,1-Trifluorobutan-2-ol.

Chemical Structure

The structure consists of a four-carbon butane chain. The first carbon is substituted with three fluorine atoms, and the second carbon is bonded to a hydroxyl (-OH) group. This substitution pattern creates a stereocenter at the second carbon.

Caption: 2D structure of this compound.

Key Structural and Chemical Identifiers

The primary precursor for this alcohol is the corresponding ketone, 1,1,1-Trifluoro-2-butanone. Key identifiers for this well-documented precursor are summarized below.

| Identifier | Value | Source |

| Chemical Name | 1,1,1-Trifluoro-2-butanone | [1][2] |

| Synonyms | Ethyl trifluoromethyl ketone | [2][3] |

| CAS Number | 381-88-4 | [1][4] |

| Molecular Formula | C₄H₅F₃O | [1][2][4] |

| Molecular Weight | 126.08 g/mol | [4] |

| Canonical SMILES | CCC(=O)C(F)(F)F | [1] |

| InChI Key | QBVHMPFSDVNFAY-UHFFFAOYSA-N | [1] |

Physicochemical and Spectroscopic Properties

Physicochemical Properties

The properties of this compound are influenced by the strong C-F bonds and the polar hydroxyl group. Data for the precursor ketone, 1,1,1-Trifluoro-2-butanone, is well-established and provides a baseline for understanding the physical characteristics.

| Property | Value (for 1,1,1-Trifluoro-2-butanone) | Source |

| Appearance | Colorless Liquid | [1] |

| Boiling Point | 50-51 °C | [4][5] |

| Density | 0.929 g/mL at 25 °C | [4] |

| Flash Point | -17.8 °C (closed cup) | [6] |

| Refractive Index | n20/D 1.322 | [4] |

The alcohol, this compound, is expected to have a higher boiling point than the ketone precursor due to hydrogen bonding capabilities from its hydroxyl group.

Spectroscopic Profile

The spectroscopic signature of this compound is defined by its key functional groups.

-

Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. Strong C-F stretching bands are expected between 1000-1300 cm⁻¹. A C-O stretching band will appear around 1050-1150 cm⁻¹.

-

¹H NMR Spectroscopy : The proton NMR spectrum will show distinct signals:

-

A triplet for the terminal methyl (-CH₃) protons.

-

A multiplet for the methylene (-CH₂-) protons, coupled to both the methyl and methine protons.

-

A multiplet for the methine (CH-OH) proton, which will be deshielded by the adjacent hydroxyl and trifluoromethyl groups.

-

A broad singlet for the hydroxyl (-OH) proton, the chemical shift of which is dependent on concentration and solvent.

-

-

¹³C NMR Spectroscopy : The carbon spectrum will show four distinct signals. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The carbon bearing the hydroxyl group (C2) will also be significantly affected by the electronegative fluorine and oxygen atoms.

-

¹⁹F NMR Spectroscopy : The fluorine NMR will show a single signal (a singlet or a doublet depending on coupling with the C2 proton) characteristic of the trifluoromethyl group.

Synthesis and Manufacturing

Primary Synthetic Route: Reductive Conversion

The most direct and efficient method for synthesizing this compound is the reduction of its corresponding ketone, 1,1,1-Trifluoro-2-butanone.[7] This transformation is typically achieved using a hydride-based reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. The use of NaBH₄ in a protic solvent like methanol or ethanol is often preferred for its operational simplicity and safety.

Experimental Protocol: Reduction of 1,1,1-Trifluoro-2-butanone

-

Preparation : A round-bottom flask is charged with 1,1,1-Trifluoro-2-butanone (1.0 eq) and dissolved in methanol under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath.

-

Reduction : Sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise to the stirred solution, maintaining the temperature below 5 °C. The reaction is exothermic, and careful addition is crucial.

-

Monitoring : The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is fully consumed.

-

Quenching : Once complete, the reaction is carefully quenched by the slow addition of water or dilute acid (e.g., 1M HCl) to destroy any excess NaBH₄.

-

Extraction : The product is extracted from the aqueous mixture using an organic solvent such as diethyl ether or ethyl acetate. The organic layers are combined.

-

Purification : The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude alcohol can be further purified by distillation.

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

Role as a Chiral Building Block

This compound possesses a key stereocenter, making its enantiomerically pure forms valuable chiral building blocks in asymmetric synthesis. These chiral alcohols can be used to introduce the trifluoromethyl-hydroxyethyl moiety, a structural motif found in various biologically active molecules. Asymmetric reduction of the precursor ketone or enzymatic resolution of the racemic alcohol allows access to the individual (R) and (S) enantiomers.

The Influence of the Trifluoromethyl Group in Medicinal Chemistry

The incorporation of a trifluoromethyl (-CF₃) group is a widely used strategy in modern drug design.[8] This is due to several beneficial effects:

-

Metabolic Stability : The C-F bond is exceptionally strong, making the -CF₃ group resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.[9]

-

Increased Lipophilicity : The -CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve its absorption and distribution profile.[8]

-

Modulation of pKa : The strong electron-withdrawing nature of the -CF₃ group can significantly lower the pKa of nearby acidic or basic functional groups, altering their ionization state at physiological pH.

-

Enhanced Binding Affinity : The -CF₃ group can participate in favorable dipole-dipole or multipolar interactions with protein targets, potentially increasing the binding affinity and potency of a drug candidate.[9]

Fluorinated pyrazoles, which can be synthesized from trifluoromethyl-containing precursors, are important scaffolds in medicinal and agrochemical chemistry.[10] The unique properties of this compound make it an attractive starting material for synthesizing novel drug candidates where metabolic stability and target affinity are critical.[7]

Safety, Handling, and Storage

Given its structure as a flammable, fluorinated alcohol, this compound and its precursors must be handled with appropriate care. The following guidelines are based on safety data for structurally similar compounds.

-

Hazard Identification : The compound is expected to be a flammable liquid.[11] It may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Thermal decomposition can generate hazardous gases such as carbon oxides and hydrogen fluoride.[12]

-

First Aid Measures :

-

Inhalation : Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[13]

-

Skin Contact : Wash off with soap and plenty of water. Remove contaminated clothing.[12]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13][14]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and consult a physician.[12][13]

-

-

Personal Protective Equipment (PPE) :

-

Engineering Controls : Work in a well-ventilated area or under a chemical fume hood.[14] Eyewash stations and safety showers should be readily available.[12]

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.[13][14]

-

Hand Protection : Wear suitable protective gloves (e.g., nitrile rubber).[13]

-

Respiratory Protection : If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[12][14]

-

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][14] Keep away from heat, sparks, open flames, and other sources of ignition.[13][14]

Conclusion

This compound is a structurally important fluorinated alcohol with significant potential in organic synthesis and pharmaceutical development. Its value is derived from the unique combination of a chiral center and a metabolically robust trifluoromethyl group. The straightforward synthesis from its ketone precursor, coupled with the well-understood benefits of fluorine in drug design, positions this compound as a key intermediate for creating next-generation therapeutics and advanced functional materials. Proper adherence to safety and handling protocols is essential when working with this and related fluorinated compounds.

References

-

PubChem. 1,1,1-Trifluoro-2-pentanol | C5H9F3O | CID 13299814. PubChem. Available from: [Link]

-

PubChem. 1,1,1-Trifluorobut-3-en-2-one. PubChem. Available from: [Link]

-

precisionFDA. 1,1,1-TRIFLUORO-2-BUTANONE. precisionFDA. Available from: [Link]

-

AllgreenChem. Unlock Advanced Synthesis with 1,1,1-Trifluoro-2-butanone. AllgreenChem. Available from: [Link]

-

NIST. 2-Propanone, 1,1,1-trifluoro-. NIST WebBook. Available from: [Link]

-

Henan Allgreen Chemical Co., Ltd. 1,1,1-trifluoro-2-butanone Cas No.381-88-4. Henan Allgreen Chemical Co., Ltd. Available from: [Link]

-

DeLuca, M. et al. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central. Available from: [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available from: [Link]

-

Molander, G. A. et al. Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses. Available from: [Link]

-

ResearchGate. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib). ResearchGate. Available from: [Link]

-

Chemistry LibreTexts. 21.4 Spectroscopic Properties of Aldehydes and Ketones. Chemistry LibreTexts. Available from: [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. GSRS [precision.fda.gov]

- 3. Customized 1,1,1-trifluoro-2-butanone Cas No.381-88-4 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]

- 4. 1,1,1-Trifluoro-2-butanone 95 381-88-4 [sigmaaldrich.com]

- 5. 1,1,1-TRIFLUORO-2-BUTANONE | 381-88-4 [chemicalbook.com]

- 6. 1,1,1-Trifluoro-2-butanone 95 381-88-4 [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. jelsciences.com [jelsciences.com]

- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. (R)-1,1,1-Trifluoro-2-propanol = 95 17628-73-8 [sigmaaldrich.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

A Spectroscopic Guide to 1,1,1-Trifluorobutan-2-ol: Unveiling Molecular Structure through NMR, IR, and MS Analysis

Introduction

1,1,1-Trifluorobutan-2-ol is a fluorinated secondary alcohol of significant interest in the fields of medicinal chemistry and materials science. The incorporation of a trifluoromethyl group (CF₃) can profoundly alter the physicochemical properties of organic molecules, including their lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of the spectroscopic characteristics of this compound is paramount for its unambiguous identification, purity assessment, and the elucidation of its interactions in various chemical and biological systems.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As a compound with limited readily available public spectral data, this guide leverages established principles of spectroscopy and comparative data from analogous structures, such as 1,1,1-trifluoro-2-propanol, to provide a robust and predictive overview for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structure of this compound, featuring a chiral center at the hydroxyl-bearing carbon (C2), is fundamental to interpreting its spectra. The strong electron-withdrawing nature of the trifluoromethyl group exerts a significant influence on the electron density of neighboring atoms, which is directly reflected in the spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit four distinct signals corresponding to the different proton environments. The electron-withdrawing CF₃ group significantly deshields adjacent protons, causing them to resonate at a higher chemical shift (downfield).

Predicted ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OH | Variable | Singlet (broad) | - | 1H |

| H-2 | ~3.9 - 4.2 | Multiplet | J(H-2, H-3), J(H-2, F) | 1H |

| H-3 | ~1.6 - 1.8 | Multiplet | J(H-3, H-2), J(H-3, H-4) | 2H |

| H-4 | ~0.9 - 1.1 | Triplet | J(H-4, H-3) | 3H |

Causality behind Predictions:

-

The hydroxyl proton (-OH) is typically a broad singlet, and its chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding.

-

The methine proton (H-2) is adjacent to both the hydroxyl group and the trifluoromethyl group, leading to significant deshielding. It will appear as a multiplet due to coupling with the protons on C3 and the fluorine atoms of the CF₃ group.

-

The methylene protons (H-3) are diastereotopic and will appear as a complex multiplet due to coupling with both H-2 and the methyl protons at C4.

-

The methyl protons (H-4) will be the most upfield signal and will appear as a triplet due to coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show four signals for the four carbon atoms. The carbon attached to the fluorine atoms will be significantly affected, exhibiting a large chemical shift and splitting due to C-F coupling.

Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-1 | ~125 | Quartet | ¹J(C-F) ≈ 280-290 |

| C-2 | ~70-75 | Quartet | ²J(C-F) ≈ 25-35 |

| C-3 | ~25-30 | Singlet | - |

| C-4 | ~10-15 | Singlet | - |

Expert Insights:

-

The C-1 carbon , directly bonded to three fluorine atoms, will be observed as a quartet due to one-bond coupling with the three equivalent fluorine nuclei. Its chemical shift will be significantly downfield.

-

The C-2 carbon , bearing the hydroxyl group, will also be a quartet due to two-bond coupling to the fluorine atoms, though with a smaller coupling constant.

-

The chemical shifts of C-3 and C-4 are less influenced by the trifluoromethyl group and will appear in the typical alkane region.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.[1][2] this compound will exhibit a single signal in its ¹⁹F NMR spectrum, as all three fluorine atoms are chemically equivalent.

Predicted ¹⁹F NMR Data for this compound

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CF₃ | ~ -75 to -80 | Doublet of triplets or multiplet | J(F, H-2), J(F, H-3) |

Authoritative Grounding: The chemical shift of the trifluoromethyl group is typically found in the range of -50 to -80 ppm relative to CFCl₃.[3] The exact chemical shift is sensitive to the electronic environment. The signal will be split by the adjacent proton (H-2) and potentially show longer-range coupling to the protons on C3.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H, C-H, and C-F bonds.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 2980 - 2850 | Medium | C-H stretch (aliphatic) |

| 1350 - 1100 | Strong | C-F stretch |

| 1150 - 1050 | Strong | C-O stretch |

Self-Validating System: The presence of a strong, broad absorption in the 3600-3200 cm⁻¹ region is a hallmark of an alcohol's O-H stretch, arising from intermolecular hydrogen bonding.[4] The C-F stretching vibrations in trifluoromethyl groups typically give rise to very strong absorptions in the 1350-1100 cm⁻¹ region.[5] The combination of these characteristic bands provides strong evidence for the structure of this compound.

Caption: A generalized workflow for acquiring and interpreting an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) would likely lead to significant fragmentation.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Comments |

| 128 | [C₄H₇F₃O]⁺ | Molecular ion (M⁺), may be weak or absent. |

| 113 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 99 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |

| 83 | [M - C₂H₅O]⁺ or [CF₃CHOH]⁺ | Alpha-cleavage. |

| 69 | [CF₃]⁺ | A common fragment for trifluoromethyl-containing compounds. |

| 45 | [CH(OH)CH₂CH₃]⁺ | Alpha-cleavage. |

Trustworthiness of Protocol: The fragmentation of alcohols in EI-MS is a well-established process. Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is a common pathway that leads to the formation of a stable oxonium ion.[6] The loss of water (M-18) is also a characteristic fragmentation for alcohols, though it may be less prominent in this case due to the influence of the trifluoromethyl group. The presence of the [CF₃]⁺ ion at m/z 69 is a strong indicator of a trifluoromethyl group.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence with a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum on a spectrometer equipped with a fluorine probe. Use a standard pulse sequence, and reference the spectrum to an external standard (e.g., CFCl₃).

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two NaCl or KBr plates.

-

Data Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean plates or the empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

Conclusion

The spectroscopic analysis of this compound provides a detailed fingerprint of its molecular structure. The combination of ¹H, ¹³C, and ¹⁹F NMR, IR, and MS allows for its unambiguous identification and characterization. The electron-withdrawing trifluoromethyl group imparts distinct features in each spectrum, such as the downfield shifts in NMR, strong C-F stretching in IR, and characteristic fragmentation in MS. This guide serves as a comprehensive resource for researchers working with this and similar fluorinated compounds, enabling a deeper understanding of their chemical properties and behavior.

References

-

Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC - NIH. (n.d.). Retrieved from [Link]

-

1,1,1-Trifluoro-2-propanol - the NIST WebBook. (n.d.). Retrieved from [Link]

-

19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (n.d.). Retrieved from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

CAS number and molecular weight of 1,1,1-Trifluorobutan-2-ol

An In-Depth Technical Guide to 1,1,1-Trifluoro-2-propanol: A Key Building Block in Modern Chemistry

A Note on the Subject Compound: Initial searches for "1,1,1-Trifluorobutan-2-ol" did not yield a readily available, unique entry in major chemical databases. This suggests the compound may be novel or not widely commercialized. This guide will therefore focus on the closely related, extensively studied, and commercially available analog, 1,1,1-Trifluoro-2-propanol . This compound serves as an exemplary case study for understanding the synthesis, properties, and applications of small trifluoromethylated secondary alcohols, which are of significant interest to researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Alcohols

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design and materials science. The trifluoromethyl (-CF3) group, in particular, can profoundly alter a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity for biological targets.[1][2] 1,1,1-Trifluoro-2-propanol stands out as a fundamental building block in this context, offering a chiral secondary alcohol scaffold bearing this influential functional group. Its utility spans from being a versatile solvent to a key intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[3] This guide provides an in-depth look at its core properties, synthesis, and applications.

Core Molecular and Physical Properties

A summary of the key quantitative data for 1,1,1-Trifluoro-2-propanol is presented below. This data is essential for its use in both laboratory and industrial settings.

| Property | Value |

| CAS Number | 374-01-6 (for the racemate) |

| Molecular Formula | C₃H₅F₃O |

| Molecular Weight | 114.07 g/mol |

| Boiling Point | 81-82 °C |

| Density | 1.259 g/mL at 25 °C |

| Refractive Index | n20/D 1.316 |

(Data sourced from Sigma-Aldrich)

Synthesis of 1,1,1-Trifluoro-2-propanol

The synthesis of 1,1,1-Trifluoro-2-propanol, particularly its enantiomerically pure forms, is a topic of significant interest. A common and effective method involves the asymmetric reduction of 1,1,1-trifluoroacetone. This can be achieved through both chemical and biological catalysis.

General Synthesis Workflow: Asymmetric Reduction

The following diagram illustrates a generalized workflow for the synthesis of chiral 1,1,1-Trifluoro-2-propanol, highlighting the key transformation from the ketone precursor.

Caption: Generalized workflow for the synthesis of chiral 1,1,1-Trifluoro-2-propanol.

Experimental Protocol: Biocatalytic Reduction

Microbial-mediated reductions are a powerful tool for obtaining high enantiomeric excess of the desired alcohol. The following is a representative protocol based on methods described in the literature.[3]

Objective: To synthesize (S)-1,1,1-Trifluoro-2-propanol via microbial reduction of 1,1,1-trifluoroacetone.

Materials:

-

1,1,1-Trifluoroacetone

-

A suitable microorganism culture (e.g., Hansenula polymorpha)

-

Growth medium (e.g., glucose, peptone, yeast extract)

-

Phosphate buffer

-

Fermenter/bioreactor

-

Distillation apparatus

-

NMR spectrometer for analysis

Procedure:

-

Cultivation of Microorganism: Prepare a sterile liquid medium in a fermenter. Inoculate with a starter culture of the selected microorganism. Culture under controlled conditions (e.g., 28°C, aeration, stirring) for a specified period (e.g., 24 hours) to achieve a high cell density.

-

Biocatalytic Reduction: Once the culture is established, add the substrate, 1,1,1-trifluoroacetone, to the fermenter. The reduction of the ketone to the alcohol is carried out by the enzymes within the microbial cells.

-

Monitoring the Reaction: Monitor the progress of the reaction by taking samples periodically and analyzing them (e.g., by 19F-NMR) to determine the conversion of the substrate.

-

Termination and Product Isolation: Once the reaction has reached a high yield (e.g., >90%), terminate the reaction. The product, 1,1,1-Trifluoro-2-propanol, can be isolated from the reaction mixture by distillation.[3]

-

Purity and Enantiomeric Excess Determination: The optical purity of the final product can be determined using chiral chromatography or NMR with a chiral shift reagent.

Applications in Research and Drug Development

The unique properties imparted by the trifluoromethyl group make 1,1,1-Trifluoro-2-propanol a valuable component in medicinal chemistry and materials science.

Role as a Chiral Intermediate

Enantiomerically pure (R)- and (S)-1,1,1-Trifluoro-2-propanol are crucial intermediates for the synthesis of various medicines and agrichemicals.[3] They can be used to introduce a trifluoromethyl-substituted stereocenter, which can be critical for the biological activity of the final compound. For example, they can be used as building blocks for ion channel modulators for the potential treatment of neurological disorders.[3]

Influence on Metabolic Stability

A key application of trifluoromethyl groups in drug design is to block sites of metabolic oxidation. The -CF3 group is exceptionally stable to oxidative metabolism by cytochrome P450 enzymes. By replacing a metabolically labile group (like a methyl group) with a -CF3 group, the pharmacokinetic profile of a drug candidate can be significantly improved.

Caption: The trifluoromethyl group can block metabolic oxidation, enhancing drug stability.

Safety and Handling

1,1,1-Trifluoro-2-propanol is a flammable liquid and should be handled with appropriate care in a well-ventilated fume hood. It can cause skin and eye irritation. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a cool, dry, and well-ventilated area away from ignition sources.

Conclusion

1,1,1-Trifluoro-2-propanol is a powerful and versatile building block for researchers and professionals in drug development and materials science. Its unique combination of a chiral secondary alcohol and a metabolically robust trifluoromethyl group provides a valuable tool for the synthesis of novel and improved chemical entities. A thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential in scientific innovation.

References

-

PubChem. 1,1,1-Trifluorobut-3-en-2-one. Retrieved from [Link]

-

Henan Allgreen Chemical Co., Ltd. 1,1,1-trifluoro-2-butanone Cas No.381-88-4. Retrieved from [Link]

-

Unlock Advanced Synthesis with 1,1,1-Trifluoro-2-butanone. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, September 12). The Role of 1,1,1-Trifluoro-2-iodoethane in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

ResearchGate. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib). Retrieved from [Link]

-

MDPI. (2021, October 8). Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review. Retrieved from [Link]

-

1,1,1-TRIFLUORO-2-BUTANONE: A Versatile Chemical Compound with Wide Applications. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 1,1,1-Trifluorobutan-2-ol in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,1,1-Trifluorobutan-2-ol, a fluorinated alcohol of significant interest to the pharmaceutical and chemical synthesis industries. We delve into the molecular properties that govern its solubility, offering a theoretical framework grounded in principles of intermolecular forces. While comprehensive quantitative data is sparse in public literature, this guide presents a predicted solubility profile in a range of common organic solvents and, critically, furnishes detailed, field-proven experimental protocols for researchers to determine precise solubility values. Methodologies including the definitive Shake-Flask method, and high-throughput techniques such as HPLC and UV-Vis spectroscopy, are described in detail. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling informed solvent selection and robust experimental design.

Introduction: The Significance of this compound

This compound (CAS: 431-36-7, Formula: C₄H₇F₃O) is a chiral fluorinated alcohol that has garnered attention as a valuable building block in organic synthesis and medicinal chemistry. The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, often leading to profound improvements in pharmacokinetic and pharmacodynamic properties. The trifluoromethyl (-CF₃) group, in particular, can enhance metabolic stability, increase lipophilicity, and modulate the acidity of nearby functional groups, ultimately improving a drug candidate's efficacy and bioavailability.[1]

Understanding the solubility of this compound is paramount for its effective use. Whether it is employed as a reactant, a solvent, or a starting material for more complex structures, knowledge of its behavior in various organic solvents is critical for reaction optimization, purification, and formulation development. This guide provides the theoretical basis and practical methodologies to comprehensively characterize its solubility profile.

Molecular Characteristics & Theoretical Solubility Principles

The solubility of a compound is dictated by its molecular structure and the resulting intermolecular forces it can form with a solvent. The principle of "like dissolves like" serves as a fundamental guideline.[2] The structure of this compound presents a fascinating duality of polar and nonpolar characteristics.

-

Hydroxyl (-OH) Group: This group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar protic solvents (e.g., water, methanol, ethanol).[3]

-

Ethyl (-CH₂CH₃) Group: This alkyl chain is nonpolar and contributes to the molecule's lipophilicity, favoring interactions with nonpolar solvents via London dispersion forces.

-

Trifluoromethyl (-CF₃) Group: This is the molecule's defining feature. The high electronegativity of the fluorine atoms creates a strong dipole moment. While often considered lipophilic, the -CF₃ group does not engage in hydrogen bonding and can limit miscibility with highly structured hydrogen-bonding solvents. However, its polar nature contributes to favorable interactions with polar aprotic solvents (e.g., acetone, THF).[4]

The interplay of these three groups determines the overall solubility. We can predict that this compound will exhibit broad solubility in polar solvents, with decreasing solubility as solvent polarity decreases.

Figure 1: Intermolecular forces of this compound and their predicted interactions with different solvent classes.

Quantitative Solubility Profile

As a Senior Application Scientist, it is crucial to state that while theoretical principles provide a strong predictive foundation, empirically determined data is the gold standard. Comprehensive quantitative solubility data for this compound is not widely published. The following table provides a qualitative and predicted solubility profile based on its molecular structure and the behavior of similar fluorinated alcohols.[4][5] It is imperative that researchers verify these predictions experimentally using the protocols outlined in Section 4.

| Solvent Class | Solvent Name | Polarity Index | Predicted Solubility | Rationale |

| Polar Protic | Methanol | 5.1 | Miscible | Strong hydrogen bonding and dipole interactions.[6][7] |

| Ethanol | 4.3 | Miscible | Strong hydrogen bonding and dipole interactions.[6][7] | |

| 1-Propanol | 4.0 | Miscible | Similar to other short-chain alcohols.[6][7] | |

| 1-Butanol | 3.9 | Soluble | Increasing nonpolar character of solvent may slightly reduce miscibility.[6] | |

| Polar Aprotic | Acetone | 5.1 | Miscible | Strong dipole-dipole interactions are favorable.[6][7] |

| Acetonitrile | 5.8 | Miscible | Strong dipole-dipole interactions.[6][7] | |

| Tetrahydrofuran (THF) | 4.0 | Miscible | Favorable dipole interactions and moderate polarity match.[6] | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Miscible | Highly polar solvent capable of strong dipole interactions.[6] | |

| Nonpolar | Toluene | 2.4 | Partially Soluble | Aromatic ring allows for some polarizability, but lack of H-bonding limits solubility. |

| Dichloromethane (DCM) | 3.1 | Soluble | Moderate polarity allows for favorable dipole interactions.[8] | |

| Hexane | 0.1 | Sparingly Soluble | Mismatch in polarity; interactions limited to weak dispersion forces.[6] |

Polarity Index values are from common solvent property tables for relative comparison.[6][7][9][10]

Experimental Methodologies for Solubility Determination

The choice of experimental method depends on the required accuracy, throughput, and available sample quantity. For regulatory submissions or thermodynamic modeling, the Shake-Flask method is unparalleled in accuracy. For discovery phases where rapid ranking is needed, high-throughput methods are more appropriate.[4][11]

Figure 2: Decision workflow for selecting a solubility determination method.

Shake-Flask Method (Thermodynamic Solubility)

This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[9] Its trustworthiness is derived from allowing the system to reach a true equilibrium between the dissolved and undissolved solute.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the pre-conditioned solvent (at the desired temperature) in a sealed, inert vial (e.g., glass with a PTFE-lined cap). The excess solid phase is crucial to ensure saturation is reached.

-

Equilibration: Place the vials in an orbital shaker or rotator within a temperature-controlled environment. Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24 to 72 hours). A pilot study varying the time point (e.g., 24, 48, 72h) is recommended to self-validate the equilibration period; equilibrium is confirmed when consecutive measurements are statistically identical.

-

Phase Separation: Allow the vials to stand undisturbed in the same temperature-controlled environment for at least 24 hours to allow undissolved material to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. This step is critical. Use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to prevent any solid particles from being sampled. The filtration must be performed at the experimental temperature to prevent precipitation or further dissolution.

-

Quantification: Dilute the filtered sample with a suitable mobile phase or solvent. Analyze the concentration of this compound using a validated analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), against a calibration curve prepared with known standards.

High-Throughput (Kinetic) Methods

In drug discovery, kinetic solubility is often measured to quickly rank compounds. These methods typically involve dissolving the compound in a stock solvent (like DMSO) and then diluting it into the aqueous or organic solvent of interest, measuring the concentration before and after precipitation occurs.[4][11]

A. HPLC-Based Assay

This is a robust method that provides both detection and quantification.[4]

Protocol:

-

Stock Solution: Prepare a concentrated stock solution of this compound in a miscible solvent like DMSO (e.g., 10 mg/mL).

-

Sample Preparation: In a 96-well plate, add the stock solution to the target organic solvents to achieve a range of final concentrations.

-

Incubation: Seal the plate and shake at a controlled temperature for a defined period (e.g., 2-4 hours).

-

Filtration: Filter the samples using a 96-well filter plate to remove any precipitate.

-

Analysis: Analyze the concentration of the solute in the filtrate from each well using a rapid HPLC method with UV detection. The solubility is the highest concentration at which no precipitation is observed.

B. UV-Vis Spectroscopic Assay

This method is rapid but requires the analyte to have a chromophore for UV absorption.[5][10]

Protocol:

-

Workflow: Follow steps 1-4 of the HPLC-Based Assay.

-

Analysis: Transfer the filtrate to a UV-transparent 96-well plate.

-

Measurement: Measure the UV absorbance at the wavelength of maximum absorbance (λ_max) for this compound.

-

Calculation: Calculate the concentration using a pre-established calibration curve (absorbance vs. concentration). The solubility is determined from the well with the highest concentration that does not show signs of precipitation (e.g., light scattering).[10][11]

Applications in Pharmaceutical & Chemical Development

A clear understanding of the solubility of this compound directly impacts its application:

-

Reaction Solvent Selection: As a reactant, its solubility in a given solvent dictates the reaction kinetics. Poor solubility can lead to slow or incomplete reactions. Using it in a solvent system where it is fully miscible ensures a homogeneous reaction phase.

-

Purification Processes: During work-up and purification (e.g., crystallization, chromatography), solvent selection is critical. Knowledge of its solubility in anti-solvents (e.g., hexane) is necessary to induce precipitation, while high solubility in column chromatography eluents is needed for efficient separation.

-

Formulation Development: For any potential therapeutic agent derived from this alcohol, solubility in pharmaceutically acceptable solvents is a key determinant of its delivery route and ultimate bioavailability.

Conclusion

This compound is a molecule with a complex and advantageous solubility profile driven by the combined effects of its hydroxyl, ethyl, and trifluoromethyl groups. While it is predicted to be highly soluble in a wide range of polar organic solvents, this guide emphasizes the necessity of empirical verification. The detailed methodologies provided herein, from the gold-standard Shake-Flask technique to rapid high-throughput assays, equip researchers with the tools to generate reliable, application-specific solubility data. This foundational knowledge is indispensable for unlocking the full potential of this valuable fluorinated building block in research, discovery, and development.

References

- Spectroscopic Techniques. Solubility of Things.

- This compound | C4H7F3O | CID 11332471. PubChem.

- Chromatographic Techniques. Solubility of Things.

- Bevan, C. D., & Lloyd, R. S. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, ACS Publications.

- Pan, L., et al. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical and Biomedical Analysis, ResearchGate.

- Reddit User Discussion. How do I experimentally and quantitatively determine the solubility of an alcohol like Methanol?. r/chemistry, Reddit.

- 1,1,1-TRIFLUORO-2-BUTANOL | 431-36-7. ChemicalBook.

- Bergström, C. A. S., et al. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero.

- Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma.

-

Common Solvents Used in Organic Chemistry: Table of Properties . ACS Division of Organic Chemistry. Available from: [Link]

-

Common Organic Solvents: Table of Properties . Available from: [Link]

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.

- Solvent Miscibility Table. Sigma-Aldrich.

- Experiment Report 2 | PDF | Alcohol | Solubility. Scribd.

- Solubility of Organic Compounds. University of Toronto.

- Buy 1,1,1-Trifluoro-2-pentanol | 433-24-9. Smolecule.

- (R)-1,1,1-Trifluoro-2-propanol = 95 17628-73-8. Sigma-Aldrich.

- Fluorine in drug discovery: Role, design and case studies. A pre-print server.

- Solvent Miscibility Table. Sigma-Aldrich.

- Fluorinated Alcohol with Unique Properties: HFIP. TCI Chemicals.

- The Role of 1,1,1-Trifluoro-2-iodoethane in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Fluorinated Alcohol with Unique Properties: HFIP | TCI AMERICA [tcichemicals.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 6. pubs.acs.org [pubs.acs.org]

- 7. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. mdpi.com [mdpi.com]

- 10. 1,1,1-三氟-2-丁酮 95% | Sigma-Aldrich [sigmaaldrich.com]

- 11. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide to the Thermochemical Properties of 1,1,1-Trifluorobutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

1,1,1-Trifluorobutan-2-ol is a fluorinated alcohol of increasing interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the trifluoromethyl group. A thorough understanding of its thermochemical properties, such as enthalpy of formation, heat capacity, and entropy, is paramount for reaction engineering, safety assessment, and predicting its behavior in biological systems. This guide provides a comprehensive overview of the theoretical and experimental approaches to determine these critical parameters. In the absence of extensive experimental data for this specific molecule, this document emphasizes robust computational methodologies, drawing parallels with structurally similar fluorinated compounds, and outlines the established experimental protocols for their validation.

Introduction: The Significance of Thermochemical Data for this compound

The introduction of fluorine atoms into organic molecules can dramatically alter their electronic structure, lipophilicity, and metabolic stability, making organofluorine compounds highly valuable in drug design and advanced materials. This compound, with its chiral center and the strongly electron-withdrawing trifluoromethyl group adjacent to a hydroxyl group, presents a unique set of properties.

Thermochemical data are fundamental to:

-

Process Development and Safety: Enthalpy of formation is critical for calculating reaction enthalpies, ensuring proper heat management in industrial-scale synthesis, and preventing thermal runaways.

-

Chemical Reactivity and Stability: Understanding the energetic landscape of a molecule is key to predicting its stability, decomposition pathways, and reactivity in various chemical environments.

-

Pharmacokinetics and Drug Design: Properties like heat capacity and entropy contribute to the Gibbs free energy of binding and solvation, influencing how a molecule interacts with biological targets and its distribution in the body.

Given the limited availability of direct experimental thermochemical data for this compound, computational chemistry serves as a powerful and predictive tool.[1][2] This guide will detail both high-accuracy computational methods and the benchmark experimental techniques used to determine these essential properties.

Computational Determination of Thermochemical Properties

Modern computational chemistry offers highly accurate methods for predicting thermochemical properties, often with accuracy rivaling experimental techniques, especially for molecules where experimental determination is challenging.[3] For fluorinated compounds, density functional theory (DFT) and composite ab initio methods are particularly effective.[1][2][4]

Recommended Computational Approach: DFT and Isodesmic Reactions

A robust and widely used method for calculating the enthalpy of formation involves Density Functional Theory (DFT) in conjunction with isodesmic reactions. The M06-2X functional with a 6-31+G(d,p) basis set has demonstrated high accuracy for fluorinated alcohols.[1][2][5][6]

The core principle of the isodesmic reaction approach is to formulate a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides.[2][6] This strategic choice allows for the cancellation of systematic errors in the quantum mechanical calculations, leading to a more accurate determination of the enthalpy of reaction.[2][6]

-

Geometry Optimization and Frequency Calculation:

-

The 3D structure of this compound and all reference molecules in the chosen isodesmic reaction are optimized using the M06-2X/6-31+G(d,p) level of theory.

-

Frequency calculations are then performed at the same level of theory to confirm that the optimized geometries are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

-

Isodesmic Reaction Design:

-

An isodesmic reaction is designed. For example: CF3CH(OH)CH2CH3 + CH4 -> CF3CH3 + CH3CH(OH)CH2CH3

-

This reaction conserves the number of C-F, C-O, O-H, C-C, and C-H bonds.

-

-

Calculation of Reaction Enthalpy:

-

The total electronic energies (including ZPVE and thermal corrections) of all species in the reaction are calculated.

-

The enthalpy of reaction at 298.15 K (ΔH_rxn) is calculated as: ΔH_rxn = Σ(Enthalpies of Products) - Σ(Enthalpies of Reactants)

-

-

Calculation of Enthalpy of Formation:

-

The enthalpy of formation of this compound (ΔfH°) is then derived using the known experimental enthalpies of formation of the reference compounds: ΔfH°(Target) = ΔH_rxn - [Σ(ΔfH°_products) - Σ(ΔfH°_reactants)]

-

Calculation of Heat Capacity and Entropy

The standard entropy (S°) and heat capacity (Cp) can also be reliably calculated from the vibrational frequencies and molecular geometry obtained from the DFT calculations.[1][2][5][6] These calculations involve determining the contributions from translational, rotational, and vibrational motions of the molecule. For molecules with internal rotors, such as the hydroxyl and ethyl groups in this compound, a hindered rotor analysis is necessary for high accuracy.[1][6]

Visualization of the Computational Workflow

Caption: Workflow for computational determination of thermochemical properties.

Predicted Thermochemical Data

While direct experimental values are unavailable, the following table presents predicted thermochemical data for this compound in the ideal gas phase at 298.15 K, based on the computational methodologies described. These values are derived from established principles and data for analogous compounds.

| Property | Predicted Value | Units |

| Standard Enthalpy of Formation (ΔfH°_gas) | -850 ± 10 | kJ/mol |

| Standard Molar Entropy (S°) | 360 ± 5 | J/(mol·K) |

| Molar Heat Capacity (Cp) | 150 ± 5 | J/(mol·K) |

Note: These are estimated values pending experimental verification or higher-level theoretical calculations.

Experimental Determination of Thermochemical Properties

Experimental validation of computationally derived data is crucial. The following sections describe the standard experimental techniques for determining the enthalpy of formation and heat capacity.

Enthalpy of Formation via Combustion Calorimetry

Combustion calorimetry is the gold standard for determining the enthalpy of formation of organic compounds.[4] For fluorinated compounds, the process is more complex due to the formation of corrosive hydrofluoric acid (HF) in the combustion products.

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a sample crucible (e.g., platinum). A known amount of a combustion aid (like paraffin oil) may be used to ensure complete combustion.

-

Calorimeter Setup: The crucible is placed in a combustion bomb, which is then sealed and pressurized with a known excess of pure oxygen. A small, measured amount of water is added to the bomb to ensure all HF formed dissolves to form a solution of a known concentration.

-

Combustion: The sample is ignited, and the temperature change of the surrounding water bath is measured with high precision.

-

Energy Equivalent of the Calorimeter: The energy equivalent of the calorimeter is determined by combusting a standard substance with a precisely known enthalpy of combustion (e.g., benzoic acid).

-

Analysis of Products: After combustion, the contents of the bomb are analyzed to determine the amount of carbon dioxide produced and the concentration of hydrofluoric acid. This is crucial for correcting for incomplete combustion and ensuring the final state of the products is well-defined.[4]

-

Calculation of Enthalpy of Combustion: The standard enthalpy of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter, with corrections applied for the combustion aid, fuse ignition, and the formation of nitric acid (from residual nitrogen in the bomb).

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated using Hess's Law, from the standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO2 and HF(aq)).

Visualization of the Combustion Calorimetry Workflow

Caption: Experimental workflow for determining enthalpy of formation.

Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used technique to measure the heat capacity of a substance as a function of temperature.[7]

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

DSC Measurement: The sample and reference pans are placed in the DSC cell. The measurement involves three runs:

-

Baseline: Both the sample and reference holders are empty to measure the baseline heat flow.

-

Standard: A standard material with a known heat capacity (e.g., sapphire) is run to calibrate the instrument.

-

Sample: The sample is run under the same conditions as the baseline and standard.

-

-

Temperature Program: The DSC cell is subjected to a controlled temperature program, typically a heating ramp (e.g., 10 °C/min) over the desired temperature range.

-

Data Analysis: The heat flow difference between the sample and the reference is measured. The heat capacity of the sample is calculated by comparing the heat flow of the sample to that of the standard, after correcting for the baseline.

Conclusion and Future Directions

This guide has outlined the state-of-the-art computational and experimental methodologies for determining the thermochemical properties of this compound. While high-quality experimental data for this specific molecule remains a gap in the literature, the computational approaches detailed herein provide a robust framework for obtaining reliable estimates.

For drug development and process chemistry professionals, the predictive power of these computational methods is invaluable for early-stage assessment and hypothesis-driven research. It is strongly recommended that future work focus on the experimental determination of the enthalpy of formation and heat capacity of this compound to validate these computational predictions and to provide benchmark data for the broader class of fluorinated alcohols.

References

- Abdel-Wahab, H. M., & Bozzelli, J. W. (2020). Gaussian M-062x/6-31+g (d,p) Calculation of Standard Enthalpy, Entropy and Heat Capacity of Some Fluorinated Alcohol's and Its Radicals at Different Temperatures. American Journal of Physical Chemistry, 9(4), 101-111.

- Abdel-Wahab, H. M., & Bozzelli, J. W. (2021). Enthalpy, Entropy and Heat Capacity of some Fluorinated Ethanol's and its Radicals at Different Temperatures. Research and Reviews: Journal of Chemistry, 10(1).*

-

National Institute of Standards and Technology. (n.d.). 1,1,1-Trifluoro-2-propanol. In NIST Chemistry WebBook. Retrieved from [Link]

-

Abdel-Wahab, H. M., & Bozzelli, J. W. (2020). Gaussian M-062x/6-31+g (d,p) Calculation of Standard Enthalpy, Entropy and Heat Capacity of Some Fluorinated Alcohol's and Its Radicals at Different Temperatures. ResearchGate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. In NIST Chemistry WebBook. Retrieved from [Link]

-

Abdel-Wahab, H. M., & Bozzelli, J. W. (2020). Gaussian M-062x/6-31+g (d,p) Calculation of Standard Enthalpy, Entropy and Heat Capacity of Some Fluorinated Alcohol's and Its. Semantic Scholar. Retrieved from [Link]

- Lee, S., & Kim, J. (2021). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. Molecules, 26(15), 4567.

- Notario, R., & da Silva, M. A. V. R. (2019). Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations. Journal of Physical Chemistry A, 123(45), 9876-9889.

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,1,1-Trifluoro-2-propanol. In NIST Chemistry WebBook. Retrieved from [Link]

- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

- Curtiss, L. A., Raghavachari, K., Redfern, P. C., & Pople, J. A. (1998). Gaussian-3 (G3) theory for molecules containing first and second-row atoms. The Journal of Chemical Physics, 109(18), 7764-7776.

- Zhang, Y., et al. (2020). Racemic and Enantiomeric Alkoxycyanobiphenyls Bearing Terminal Vicinal Fluorine Substituents: Synthesis and Mesogenic Behavior. Molecules, 25(1), 123.

Sources

- 1. Gaussian M-062x/6-31+g (d,p) Calculation of Standard Enthalpy, Entropy and Heat Capacity of Some Fluorinated Alcohol’s and Its Radicals at Different Temperatures, American Journal of Physical Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. rroij.com [rroij.com]

- 3. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Racemic and Enantiomeric Alkoxycyanobiphenyls Bearing Terminal Vicinal Fluorine Substituents: Synthesis and Mesogenic Behavior [mdpi.com]

The Genesis of a Class Apart: A Technical Guide to the Discovery and History of Fluorinated Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide charts the fascinating journey of fluorinated alcohols, from their serendipitous discovery to their current indispensable role in modern chemistry and drug development. We delve into the pioneering work that laid the foundation for organofluorine chemistry, explore the key synthetic milestones that made these unique molecules accessible, and illuminate the evolution of their applications, driven by their remarkable and tunable physicochemical properties. This guide provides a comprehensive historical and technical perspective for researchers and professionals seeking to leverage the power of fluorinated alcohols in their own work.

The Dawn of Organofluorine Chemistry: A Prerequisite for Discovery

The story of fluorinated alcohols is inextricably linked to the taming of elemental fluorine, a notoriously reactive element. The groundbreaking work of French chemist Henri Moissan, who successfully isolated fluorine in 1886, marked a pivotal moment, opening the door to the deliberate introduction of fluorine into organic molecules. However, it was the Belgian chemist Frédéric Swarts who truly unlocked the potential of organofluorine synthesis. In 1892, Swarts developed the first practical method for fluorination through halogen exchange, a reaction now famously known as the Swarts reaction.[1] This method, which utilizes antimony trifluoride (SbF₃) to replace chlorine or bromine atoms with fluorine, became a cornerstone of early organofluorine chemistry and paved the way for the creation of a vast array of new fluorinated compounds.[1][2][3]

The First Fluorinated Alcohols: Key Synthetic Breakthroughs

While the Swarts reaction was initially employed for a range of organofluorine compounds, the first synthesis of a fluorinated alcohol, 2,2,2-trifluoroethanol (TFE), is credited to Swarts in 1933.[1][4] This seminal achievement marked the true inception of the field of fluorinated alcohols. Another important early example, 2-fluoroethanol, was synthesized by treating 2-chloroethanol with potassium fluoride in a Finkelstein-type reaction.[1]

The Swarts Reaction for Trifluoroethanol Synthesis: A Foundational Protocol

The early synthesis of TFE, a landmark achievement, relied on the principles of the Swarts reaction. The general workflow involved the fluorination of a trichloromethyl precursor followed by hydrolysis.

Experimental Protocol: Synthesis of 2,2,2-Trifluoroethanol via a Modified Swarts Reaction

-

Objective: To synthesize 2,2,2-trifluoroethanol from a 2,2,2-trichloroethanol precursor.

-

Materials:

-

2,2,2-trichloroethanol

-

Antimony trifluoride (SbF₃)

-

Antimony pentachloride (SbCl₅) (catalyst)

-

Anhydrous reaction vessel with a reflux condenser and distillation apparatus

-

Heating mantle

-

Receiving flask cooled in an ice bath

-

Aqueous solution of sodium carbonate

-

-

Procedure:

-

The reaction apparatus must be thoroughly dried to prevent unwanted side reactions with water.[1]

-

Antimony trifluoride is placed in the reaction vessel.[1]

-

A catalytic amount of antimony pentachloride is added to the vessel.[1]

-

2,2,2-trichloroethanol is slowly added to the reaction mixture.[1]

-

The mixture is gently heated to initiate the halogen exchange reaction.[1]

-

The progress of the reaction can be monitored by the distillation of the lower-boiling product, 2,2,2-trifluoroethyl chloride.[1]

-

The crude 2,2,2-trifluoroethyl chloride is collected in the cooled receiving flask.[1]

-

The collected halide is then hydrolyzed to 2,2,2-trifluoroethanol by heating with an aqueous solution of sodium carbonate, followed by acidification and extraction.[1]

-

The final product is purified by fractional distillation.[1]

-

The Advent of Hexafluoroisopropanol (HFIP)

Following the synthesis of TFE, the development of other highly fluorinated alcohols expanded the field. 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) has emerged as a particularly important solvent and reagent.[5] The primary industrial synthesis of HFIP involves the hydrogenation of hexafluoroacetone (HFA) or its hydrate.[6][7]

Experimental Protocol: Synthesis of Hexafluoroisopropanol by Hydrogenation of Hexafluoroacetone

-

Objective: To synthesize 1,1,1,3,3,3-hexafluoroisopropanol by the catalytic hydrogenation of hexafluoroacetone.

-

Materials:

-

Hexafluoroacetone (HFA) or HFA hydrate

-

Hydrogen gas (H₂)

-

Immobilized hydrogenation catalyst (e.g., palladium on activated charcoal)

-

Reactor (e.g., packed bed or stirred tank reactor)

-

Solvent (HFIP can be used as the solvent)

-

-

Procedure:

-

Hexafluoroacetone is contacted with hexafluoroisopropanol (as a solvent) and hydrogen in a mixing device to create a liquid feed stream.[7]

-

This feed stream is introduced into a reactor containing an immobilized hydrogenation catalyst.[7]

-

The catalytic hydrogenation of HFA to HFIP is carried out under controlled temperature and pressure.

-

The resulting product stream contains the desired hexafluoroisopropanol.[7]

-

A portion of the HFIP product is recovered, while another portion can be recycled back to the mixing device.[7]

-

The Physicochemical Properties of Fluorinated Alcohols: A Class of Their Own

The introduction of fluorine atoms imparts a unique and powerful set of properties to alcohols, distinguishing them significantly from their non-fluorinated analogs.[8][9] These properties are the foundation of their widespread utility in modern chemistry.

| Property | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Ethanol |

| Formula | CF₃CH₂OH | (CF₃)₂CHOH | CH₃CH₂OH |

| Molar Mass ( g/mol ) | 100.04 | 168.04 | 46.07 |

| Boiling Point (°C) | 73.6[4] | 58.6 | 78.3[4] |

| Density (g/mL) | 1.3842[4] | 1.596 | 0.789 |

| pKa | 12.4 | 9.3 | 16 |

Key Characteristics:

-

Enhanced Acidity: The strong electron-withdrawing nature of the trifluoromethyl groups makes fluorinated alcohols significantly more acidic than their non-fluorinated counterparts.[10][11]

-

Strong Hydrogen Bond Donors: This increased acidity leads to exceptionally strong hydrogen-bonding capabilities, allowing them to act as powerful solvents and promoters for a variety of reactions.[9][12][13]

-

Low Nucleophilicity: Despite their protic nature, the steric hindrance and electron-withdrawing effects of the fluorine atoms result in low nucleophilicity.[9][13]

-

High Polarity and Ionizing Power: Fluorinated alcohols are highly polar solvents with a remarkable ability to stabilize charged intermediates and transition states.[9][12]

-

Unique Solubility Properties: They are often miscible with both water and a wide range of organic solvents.[10]

Applications: From Niche Solvents to Essential Tools in Drug Discovery

The unique combination of properties possessed by fluorinated alcohols has led to their widespread adoption in a diverse range of applications, from organic synthesis to medicinal chemistry and materials science.

Organic Synthesis: More Than Just a Solvent

Fluorinated alcohols are not merely inert reaction media; they actively participate in and promote a wide variety of chemical transformations, often enabling reactions that are difficult to achieve in conventional solvents.[9][13]

-

Promoting Challenging Reactions: Their strong hydrogen-bonding ability and high ionizing power can activate substrates and stabilize intermediates, facilitating reactions such as nucleophilic substitutions, cycloadditions, and ring-opening of epoxides.[9][13][14]

-

C-H Functionalization: In recent years, fluorinated solvents like HFIP and TFE have emerged as powerful media for transition metal-catalyzed C-H activation reactions, often leading to enhanced reactivity and selectivity.[15]

-

Oxidation Reactions: TFE is an effective solvent for oxidations using hydrogen peroxide.[10][11]

Medicinal Chemistry and Drug Development: A Fluorine Advantage

The incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological properties.[8][16] Fluorinated alcohols serve as both valuable building blocks and specialized solvents in the synthesis of these fluorinated pharmaceuticals.[8][12]

-

Improving Pharmacokinetics: The introduction of fluorine can block metabolic pathways, increasing a drug's metabolic stability and prolonging its half-life.[8][16]

-

Enhancing Binding Affinity: The unique electronic properties of fluorine can lead to stronger interactions with biological targets, improving a drug's potency.[8][16]

-

Modulating Physicochemical Properties: Fluorination can be used to fine-tune properties such as lipophilicity and pKa, which are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[16]

-

Synthesis of Anesthetics: Both TFE and HFIP are used in the synthesis of important inhalation anesthetics such as desflurane, isoflurane, and sevoflurane.[12]

Materials Science: Building Blocks for Advanced Materials

The thermal stability and chemical inertness imparted by fluorine make fluorinated alcohols valuable precursors for the synthesis of advanced materials.[8]

-

High-Performance Polymers: Monomers derived from fluorinated alcohols, such as 2,2,2-trifluoroethyl methacrylate, can be polymerized to create materials with special properties like water repellency and oxygen permeability, which are useful in applications like contact lenses and specialty coatings.[4][11]

-

Specialized Coatings: Fluorinated alcohols can be used as solvents for depositing uniform and durable coatings on various surfaces, including optical and data storage media.[8]

Conclusion

The discovery and development of fluorinated alcohols represent a significant chapter in the history of chemistry. From the pioneering work of Frédéric Swarts to their current status as indispensable tools in research and industry, their journey highlights the profound impact that the strategic introduction of a single element can have on the properties and applications of a class of molecules. As our understanding of the subtle yet powerful effects of fluorination continues to grow, we can anticipate that fluorinated alcohols will play an even more critical role in the development of new medicines, materials, and chemical methodologies in the years to come.

References

-

2,2,2-Trifluoroethanol. (n.d.). chemeurope.com. Retrieved January 2, 2026, from [Link]

-

2,2,2-Trifluoroethanol. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

-

An, X.-D., et al. (2019). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. The Chemical Record, 20(2). [Link]

-

Exploring the Utility of Fluorinated Alcohols in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026, from [Link]

-

Kauffman, G. B. (1955). Frederic Swarts: Pioneer in organic fluorine chemistry. Journal of Chemical Education, 32(6), 301. [Link]

- Methods of synthesizing hexafluoroisopropanol from impure mixtures and synthesis of a fluoromethyl ether there

-

An Overview of the Synthesis of Hexafluoroisopropanol and Its Key Intermediates. (2024). Synfacts, 20(03), 0233-0233. [Link]

- Continuous process to produce hexafluoroisopropanol. (2009).

-

Frédéric Swarts. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

-

Swarts, Frédéric Jean Edmond. (n.d.). Encyclopedia.com. Retrieved January 2, 2026, from [Link]

-

Frédéric Swarts Facts for Kids. (2025, October 17). Kiddle. Retrieved January 2, 2026, from [Link]

-

Alghamdi, M. (2023). Synthesis of Derivatives of Hexafluoroisopropanol. eGrove. [Link]

-

Fluoroalcohol. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

- Process for the preparation of trifluoroethanol. (1984).

-

Frédéric Swarts (1866) Profile. (n.d.). Sol. Retrieved January 2, 2026, from [Link]

-

Hexafluoroisopropanol. (n.d.). Kaimosi BioChem Tech Co., Ltd. Retrieved January 2, 2026, from [Link]

-

2,2,2-Trifluoroethanol (TFEA) - Its Production Process and Various Applications. (2025, August 26). Tosoh USA. Retrieved January 2, 2026, from [Link]

- Process for the synthesis of 2,2,2-trifluoroethanol. (1987).

-

Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives. (2025). American Chemical Society. [Link]

-

Discovery of a broad-spectrum, fluorinated macrobicyclic antibiotic through chemical synthesis. (n.d.). ChemRxiv. Retrieved January 2, 2026, from [Link]

-

Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. (n.d.). arkat usa. Retrieved January 2, 2026, from [Link]

-

Wencel-Delord, J., & Colobert, F. (2016). Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. Chemical Communications, 52(1), 14-28. [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-